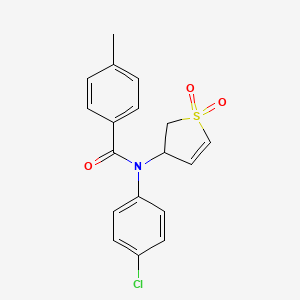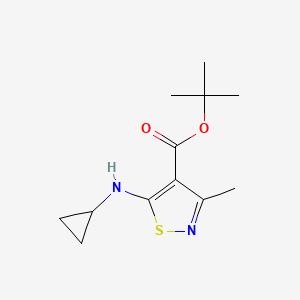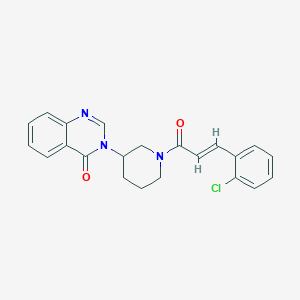
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one, commonly known as CPQ, is a heterocyclic compound that exhibits a wide range of biological activities. It is a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. CPQ has been extensively studied for its potential applications in cancer therapy and other diseases.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Several studies have highlighted the antibacterial and antifungal potential of quinazolinone derivatives. For instance, a library of quinazolinones was synthesized and evaluated for in vivo effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the compound's capability to impair cell-wall biosynthesis by binding to penicillin-binding protein (PBP) 2a, indicating a broad targeting of structurally similar PBPs by this class of antibiotics (Bouley et al., 2015). Furthermore, quinazolin-4(3H)-one derivatives have shown remarkable antibacterial and antifungal activities, as evidenced by their ability to inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, in vitro (Patel et al., 2010).
Antihypertensive Activity
The synthesis and evaluation of piperidine derivatives with a quinazoline ring system have indicated their potential as antihypertensive agents. Compounds within this category produced significant hypotension in spontaneously hypertensive rat models, showcasing their relevance in developing antihypertensive therapies (Takai et al., 1986). Another series of 7-substituted quinazolin-4(3H)-ones linked with isoxazole demonstrated good to moderate antihypertensive activity in vivo, offering insights into the design of new antihypertensive drugs (Rahman et al., 2014).
Antitumor Activity
Research on quinazolinone derivatives has also extended into the realm of cancer treatment. A study involving quinolinyl acrylate derivatives assessed against human prostate cancer cells in vitro and in vivo identified compounds that significantly reduced cell viability, migration, invasion, and neoangiogenesis. This multi-target efficacy suggests their potential therapeutic usefulness in treating prostate cancer (Rodrigues et al., 2012).
Propriétés
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-19-9-3-1-6-16(19)11-12-21(27)25-13-5-7-17(14-25)26-15-24-20-10-4-2-8-18(20)22(26)28/h1-4,6,8-12,15,17H,5,7,13-14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKJYPZSXHQSI-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

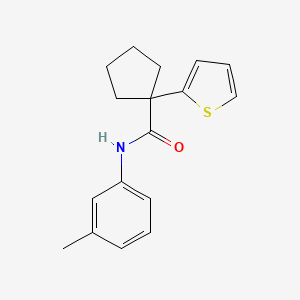
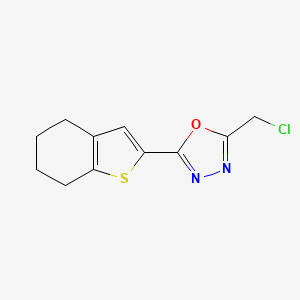
![[(1R,2R)-2-Methoxycyclobutyl]methanesulfonyl chloride](/img/structure/B2813710.png)


![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)
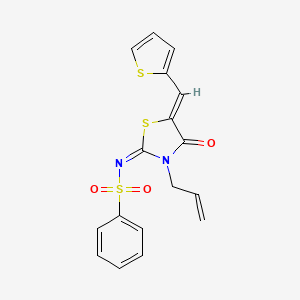
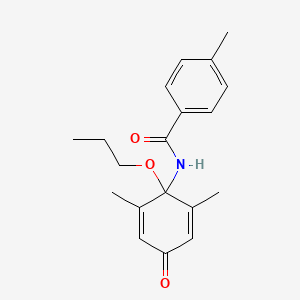
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)
